An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-2,5,6-trichloroisophthalonitrile
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-2,5,6-trichloroisophthalonitrile
Introduction
This technical guide provides a comprehensive overview of the chemical properties of 4-Hydroxy-2,5,6-trichloroisophthalonitrile, a significant metabolite of the broad-spectrum fungicide Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile). Due to the limited availability of data for 2,4,5-Trichloroisophthalonitrile, this document focuses on its hydroxylated and more extensively studied derivative. This guide is intended for researchers, scientists, and professionals in drug development and environmental science, presenting key chemical data, experimental context, and logical relationships in a clear and accessible format.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 4-Hydroxy-2,5,6-trichloroisophthalonitrile are summarized below. These properties are crucial for understanding its behavior in chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈HCl₃N₂O | [1][2][3] |
| Molecular Weight | 247.47 g/mol | [2][3] |
| CAS Number | 28343-61-5 | [1] |
| IUPAC Name | 2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile | [1][3] |
| Synonyms | 2,4,5-Trichloro-6-hydroxy-1,3-benzenedicarbonitrile, Hydroxychlorothalonil | [1][3][4] |
| Appearance | Crystalline solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Flash Point | 225 °C | [2] |
| Solubility | More polar than Chlorothalonil | [1] |
| Log P (Octanol-water partition coefficient) | 2.5 | [3] |
Reactivity and Stability
4-Hydroxy-2,5,6-trichloroisophthalonitrile is a chlorinated aromatic compound. It is known to be a degradation product of Chlorothalonil, formed through microbial and photolytic processes in the environment.[1] The presence of the hydroxyl group increases its polarity compared to the parent compound.[1] It has been reported to react with glutathione, which suggests a potential pathway for detoxification in biological systems.[1] The compound's stability can be affected by ultraviolet light.[1]
Spectral Data
Spectroscopic data is essential for the identification and characterization of chemical compounds. The following spectral information has been reported for 4-Hydroxy-2,5,6-trichloroisophthalonitrile:
| Spectral Data Type | Key Information | Source |
| ¹³C NMR | Spectra available | [3] |
| GC-MS | NIST Number: 60458, Total Peaks: 150, m/z Top Peak: 86, m/z 2nd Highest: 246, m/z 3rd Highest: 248 | [3] |
| MS-MS | Spectra ID: 2240744, Ionization Mode: Negative, Top 5 Peaks: 244.9074, 246.9041, 174.9704, 146.9767, 181.9432 | [3] |
Experimental Protocols
Determination of Physicochemical Properties:
-
Melting and Boiling Points: Determined using standard laboratory techniques such as capillary melting point apparatus and distillation setups under controlled pressure, respectively.
-
Solubility: Assessed by methods like the shake-flask method, where excess solute is equilibrated with a solvent at a constant temperature, followed by quantification of the dissolved solute using techniques like HPLC or UV-Vis spectroscopy.
-
Log P: Can be determined experimentally using the shake-flask method with n-octanol and water, followed by quantification of the analyte in each phase. Computational models also provide estimations.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, and the spectrum is recorded to determine the chemical environment of each carbon atom.
-
Mass Spectrometry (GC-MS, MS-MS): For GC-MS analysis, the compound is typically introduced into a gas chromatograph for separation, followed by ionization and mass analysis to determine the mass-to-charge ratio of the parent ion and its fragments. Tandem mass spectrometry (MS-MS) provides further structural information by fragmenting selected ions.
Analytical Methods for Detection: The analysis of 4-hydroxy-2,5,6-trichloroisophthalonitrile in environmental and biological samples often involves extraction followed by chromatographic separation and detection.
-
Sample Preparation: May involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte from the matrix.
-
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for separation.[5][6][7] Detection is often achieved using mass spectrometry (MS) or an electron capture detector (ECD), which is sensitive to halogenated compounds.[6][8]
Logical Relationships and Pathways
4-Hydroxy-2,5,6-trichloroisophthalonitrile is primarily known as a metabolite of the fungicide Chlorothalonil. Understanding its formation pathway is crucial for environmental and toxicological assessments.
Caption: Formation of 4-Hydroxy-2,5,6-trichloroisophthalonitrile from Chlorothalonil.
References
- 1. Buy 4-Hydroxy-2,5,6-trichloroisophthalonitrile | 28343-61-5 [smolecule.com]
- 2. 2,4,5-Trichloro-6-hydroxyisophthalonitrile | 28343-61-5 | DBA34361 [biosynth.com]
- 3. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,5-Trichloro-6-hydroxyisophthalonitrile - 2,4 [sigmaaldrich.com]
- 5. cdc.gov [cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. fao.org [fao.org]
